molecular formula C12H13ClO2 B14566609 6-Chloro-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 61495-13-4

6-Chloro-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14566609
CAS No.: 61495-13-4
M. Wt: 224.68 g/mol
InChI Key: CWNQROZVPYCAIK-UHFFFAOYSA-N
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Description

6-Chloro-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with a naphthalene derivative.

    Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution using ethyl alcohol in the presence of a base such as sodium ethoxide.

    Reduction: The reduction of the naphthalene ring to a dihydronaphthalene can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated naphthalene derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of fully saturated naphthalene derivatives.

    Substitution: Formation of various substituted naphthalenones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the chlorine and ethoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the ethoxy group, which might affect its reactivity and applications.

    8-Ethoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine atom, potentially altering its chemical properties and biological activity.

    6-Bromo-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a bromine atom instead of chlorine, which could affect its reactivity and interactions.

Uniqueness

The combination of the chlorine and ethoxy groups in 6-Chloro-8-ethoxy-3,4-dihydronaphthalen-1(2H)-one makes it unique, potentially offering distinct reactivity and applications compared to its analogs.

Properties

CAS No.

61495-13-4

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

6-chloro-8-ethoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H13ClO2/c1-2-15-11-7-9(13)6-8-4-3-5-10(14)12(8)11/h6-7H,2-5H2,1H3

InChI Key

CWNQROZVPYCAIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1C(=O)CCC2)Cl

Origin of Product

United States

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